Cas no 328035-30-9 ((2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile)

(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile structure
328035-30-9 structure
Product Name:(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile
CAS No:328035-30-9
MF:C23H19F3N2S
MW:412.470574617386
CID:6196607
PubChem ID:18558571
Update Time:2025-07-17

(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile
    • F0837-0139
    • (Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
    • (2Z)-2-[4-(4-BUTYLPHENYL)-1,3-THIAZOL-2-YL]-3-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENENITRILE
    • Z56786143
    • (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)acrylonitrile
    • 328035-30-9
    • AKOS024601052
    • Inchi: 1S/C23H19F3N2S/c1-2-3-6-16-9-11-17(12-10-16)21-15-29-22(28-21)19(14-27)13-18-7-4-5-8-20(18)23(24,25)26/h4-5,7-13,15H,2-3,6H2,1H3/b19-13-
    • InChI Key: CHDCGGDHXIHKCP-UYRXBGFRSA-N
    • SMILES: S1C=C(C2C=CC(=CC=2)CCCC)N=C1/C(/C#N)=C\C1C=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 412.12210427g/mol
  • Monoisotopic Mass: 412.12210427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 64.9Ų

(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile Pricemore >>

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Additional information on (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile

Introduction to (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile (CAS No. 328035-30-9)

(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile (CAS No. 328035-30-9) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, particularly the presence of a trifluoromethyl group and a butylphenyl substituent, contribute to its potential therapeutic applications.

The chemical structure of (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile consists of a central thiazole ring flanked by two aromatic moieties: a 4-butylphenyl group and a 2-(trifluoromethyl)phenyl group. The presence of the nitrile group further enhances its reactivity and potential for forming stable complexes with various biological targets. This combination of functional groups makes it an attractive candidate for drug discovery and development.

In recent years, there has been a growing interest in the development of thiazole-based compounds due to their broad spectrum of biological activities. Research has shown that thiazoles can modulate various cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways. The specific structure of (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile has been studied for its potential as an anticancer agent. Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

The mechanism of action of (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile is not yet fully understood, but preliminary research suggests that it may target multiple cellular pathways. One proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are known to play crucial roles in cancer progression. Additionally, the compound may induce apoptosis by disrupting mitochondrial function and activating caspase cascades.

Beyond its potential as an anticancer agent, (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that can contribute to various diseases, including arthritis and neurodegenerative disorders. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have therapeutic potential in treating inflammatory conditions.

The synthesis of (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile involves a multi-step process that typically begins with the formation of the thiazole ring followed by the introduction of the aromatic substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 4-butylaniline with 1-bromoalkane to form the corresponding aralkylium salt, which is then reacted with 5-methylthiophene to form the thiazole ring. The final step involves the coupling reaction with 3-cyanoacrylate to introduce the nitrile group.

The physicochemical properties of (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-2-(trifluoromethyl)phenylprop-2-enenitrile, such as its solubility and stability, are critical factors that influence its pharmacokinetic profile and bioavailability. Research has shown that this compound exhibits good solubility in organic solvents but limited solubility in water. To improve its aqueous solubility and enhance its therapeutic efficacy, various formulation strategies have been explored, including the use of nanoparticles and liposomes.

In conclusion, (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-y l - 3 - ₂ -( trifluoromethyl ) phen yl p rop - ₂ - en en i tr ile strong > (CAS No . ₃₂₈₀₃₅ - ₃₀ - ₉ ) represents a promising lead compound in the development of novel therapeutic agents . Its unique structural features , combined with its diverse biological activities , make it an attractive target for further research and development . Ongoing studies aim to elucidate its mechanism of action , optimize its pharmacological properties , and evaluate its safety and efficacy in preclinical models . As our understanding of this compound continues to evolve , it holds great potential for addressing unmet medical needs in areas such as oncology and inflammation . p > article > response >

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